3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrazolo[3,4-b]pyridine core, which is known for its potential biological activities and applications in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by bromination and sulfonylation steps . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of small-molecule inhibitors targeting specific enzymes and receptors.
Biological Studies: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against specific enzymes.
Uniqueness
3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2825011-89-8 |
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Molecular Formula |
C8H8BrN3O2S |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
3-bromo-1-methyl-5-methylsulfonylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H8BrN3O2S/c1-12-8-6(7(9)11-12)3-5(4-10-8)15(2,13)14/h3-4H,1-2H3 |
InChI Key |
UCVFZOHEHWPEJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)S(=O)(=O)C)C(=N1)Br |
Origin of Product |
United States |
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